4-Chloro-3,3-dimethylbutanenitrile
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Overview
Description
4-Chloro-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H10ClN and a molecular weight of 131.6 g/mol . It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane backbone with a chlorine atom and two methyl groups at the third carbon position. This compound is used primarily in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-3,3-dimethylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3,3-dimethylbutanoyl chloride with sodium cyanide under controlled conditions . This reaction typically requires anhydrous solvents and a catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the nitrile compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Chloro-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-dimethylbutanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of 4-chloro-3,3-dimethylbutylamine.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrile group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
4-Chloro-3,3-dimethylbutanenitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Drug Discovery: The compound is used in the development of new drugs, where its unique chemical structure can be modified to create potential therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3-dimethylbutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products . The chlorine atom can also undergo substitution reactions, leading to the formation of new compounds with different chemical properties .
Comparison with Similar Compounds
4-Chloro-3,3-dimethylbutanenitrile can be compared with other similar compounds, such as:
4-Chloro-3,3-dimethylbutanoyl chloride: This compound is a precursor in the synthesis of this compound and shares a similar chemical structure.
3,3-Dimethylbutanenitrile: Lacks the chlorine atom, resulting in different reactivity and chemical properties.
4-Chloro-3,3-dimethylbutylamine: Formed by the reduction of this compound, it has an amine group instead of a nitrile group.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-3,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHQBPUIIUTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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